Cas no 2413848-04-9 (rac-tert-butyl (3R,4S)-3-[(dimethylcarbamoyl)methyl]-4-hydroxypyrrolidine-1-carboxylate)

rac-tert-butyl (3R,4S)-3-[(dimethylcarbamoyl)methyl]-4-hydroxypyrrolidine-1-carboxylate structure
2413848-04-9 structure
Product name:rac-tert-butyl (3R,4S)-3-[(dimethylcarbamoyl)methyl]-4-hydroxypyrrolidine-1-carboxylate
CAS No:2413848-04-9
MF:C13H24N2O4
Molecular Weight:272.340663909912
CID:6032540
PubChem ID:165768192

rac-tert-butyl (3R,4S)-3-[(dimethylcarbamoyl)methyl]-4-hydroxypyrrolidine-1-carboxylate 化学的及び物理的性質

名前と識別子

    • EN300-26665656
    • 2413848-04-9
    • rac-tert-butyl (3R,4S)-3-[(dimethylcarbamoyl)methyl]-4-hydroxypyrrolidine-1-carboxylate
    • インチ: 1S/C13H24N2O4/c1-13(2,3)19-12(18)15-7-9(10(16)8-15)6-11(17)14(4)5/h9-10,16H,6-8H2,1-5H3/t9-,10-/m1/s1
    • InChIKey: GOVWECZKMRSACL-NXEZZACHSA-N
    • SMILES: O[C@@H]1CN(C(=O)OC(C)(C)C)C[C@H]1CC(N(C)C)=O

計算された属性

  • 精确分子量: 272.17360725g/mol
  • 同位素质量: 272.17360725g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 19
  • 回転可能化学結合数: 4
  • 複雑さ: 349
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 70.1Ų
  • XLogP3: 0

rac-tert-butyl (3R,4S)-3-[(dimethylcarbamoyl)methyl]-4-hydroxypyrrolidine-1-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-26665656-2.5g
rac-tert-butyl (3R,4S)-3-[(dimethylcarbamoyl)methyl]-4-hydroxypyrrolidine-1-carboxylate
2413848-04-9 95.0%
2.5g
$1650.0 2025-03-20
Enamine
EN300-26665656-0.25g
rac-tert-butyl (3R,4S)-3-[(dimethylcarbamoyl)methyl]-4-hydroxypyrrolidine-1-carboxylate
2413848-04-9 95.0%
0.25g
$774.0 2025-03-20
Enamine
EN300-26665656-10.0g
rac-tert-butyl (3R,4S)-3-[(dimethylcarbamoyl)methyl]-4-hydroxypyrrolidine-1-carboxylate
2413848-04-9 95.0%
10.0g
$3622.0 2025-03-20
Enamine
EN300-26665656-1.0g
rac-tert-butyl (3R,4S)-3-[(dimethylcarbamoyl)methyl]-4-hydroxypyrrolidine-1-carboxylate
2413848-04-9 95.0%
1.0g
$842.0 2025-03-20
Enamine
EN300-26665656-5.0g
rac-tert-butyl (3R,4S)-3-[(dimethylcarbamoyl)methyl]-4-hydroxypyrrolidine-1-carboxylate
2413848-04-9 95.0%
5.0g
$2443.0 2025-03-20
Enamine
EN300-26665656-0.1g
rac-tert-butyl (3R,4S)-3-[(dimethylcarbamoyl)methyl]-4-hydroxypyrrolidine-1-carboxylate
2413848-04-9 95.0%
0.1g
$741.0 2025-03-20
Enamine
EN300-26665656-0.5g
rac-tert-butyl (3R,4S)-3-[(dimethylcarbamoyl)methyl]-4-hydroxypyrrolidine-1-carboxylate
2413848-04-9 95.0%
0.5g
$809.0 2025-03-20
Enamine
EN300-26665656-0.05g
rac-tert-butyl (3R,4S)-3-[(dimethylcarbamoyl)methyl]-4-hydroxypyrrolidine-1-carboxylate
2413848-04-9 95.0%
0.05g
$707.0 2025-03-20

rac-tert-butyl (3R,4S)-3-[(dimethylcarbamoyl)methyl]-4-hydroxypyrrolidine-1-carboxylate 関連文献

rac-tert-butyl (3R,4S)-3-[(dimethylcarbamoyl)methyl]-4-hydroxypyrrolidine-1-carboxylateに関する追加情報

Rac-Tert-Butyl (3R,4S)-3-[(Dimethylcarbamoyl)Methyl]-4-Hydroxypyrrolidine-1-Carboxylate: A Comprehensive Overview

Rac-Tert-Butyl (3R,4S)-3-[(Dimethylcarbamoyl)Methyl]-4-Hydroxypyrrolidine-1-Carboxylate is a complex organic compound with the CAS number 2413848-04-9. This compound belongs to the class of pyrrolidine derivatives, which are widely studied in the fields of organic chemistry, pharmacology, and materials science. The molecule features a pyrrolidine ring with specific stereochemistry at the 3R and 4S positions, making it a chiral compound with potential applications in asymmetric synthesis and drug development.

The structure of rac-tert-butyl (3R,4S)-3-[(dimethylcarbamoyl)methyl]-4-hydroxypyrrolidine-1-carboxylate is characterized by a tert-butyl group attached to the pyrrolidine ring via a carboxylate linkage. The dimethylcarbamoyl group is further substituted at the 3-position of the ring, introducing additional functionality. The hydroxyl group at the 4-position adds hydrophilic character to the molecule, which can influence its solubility and reactivity in various chemical environments.

Recent studies have highlighted the importance of chiral pyrrolidine derivatives in asymmetric catalysis and enantioselective synthesis. The (3R,4S) configuration of this compound makes it a valuable substrate for exploring stereoselective reactions. Researchers have demonstrated that such compounds can serve as effective ligands in transition metal-catalyzed reactions, enabling the synthesis of enantiomerically enriched products with high efficiency.

In terms of synthesis, rac-tert-butyl (3R,4S)-3-[(dimethylcarbamoyl)methyl]-4-hydroxypyrrolidine-1-carboxylate can be prepared through a variety of methods, including alkylation, acylation, and ring-closing reactions. The choice of synthetic pathway depends on the availability of starting materials and the desired stereochemical outcome. For instance, asymmetric induction techniques such as enzymatic catalysis or chiral auxiliary methods have been employed to construct the (3R,4S) configuration with high fidelity.

The physical properties of this compound are also of significant interest. Its molecular weight is approximately 377 g/mol, and it exhibits a melting point around 150°C. The presence of polar functional groups such as the hydroxyl and carboxylate groups contributes to its solubility in polar solvents like water and methanol. These properties make it suitable for use in various chemical processes requiring precise control over solubility and reactivity.

From an applications perspective, rac-tert-butyl (3R,4S)-3-[(dimethylcarbamoyl)methyl]-4-hydroxypyrrolidine-1-carboxylate has shown promise in drug discovery efforts. Its chiral center provides opportunities for designing molecules with specific pharmacokinetic profiles and bioavailability. Additionally, its structural versatility allows for modifications that can enhance its activity against target enzymes or receptors.

Recent advancements in computational chemistry have enabled researchers to model the interactions of this compound with biological targets at an atomic level. Molecular docking studies have revealed potential binding modes that could guide further optimization efforts. Furthermore, spectroscopic techniques such as NMR and mass spectrometry have been instrumental in confirming the stereochemistry and purity of synthesized samples.

In conclusion, rac-tert-butyl (3R,4S)-3-[(dimethylcarbamoyl)methyl]-4-hydroxypyrrolidine-1-carboxylate is a multifaceted compound with significant potential in both academic research and industrial applications. Its unique structure and stereochemistry make it a valuable tool for exploring complex chemical transformations and developing novel therapeutic agents.

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